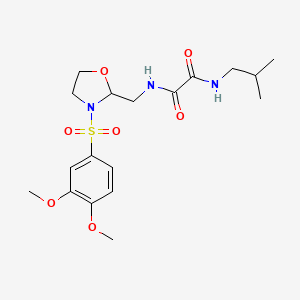

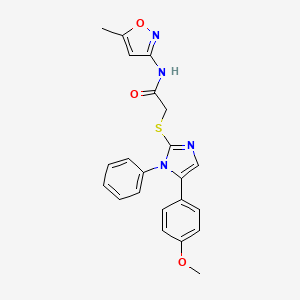

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-isobutyloxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the search results .Chemical Reactions Analysis

The chemical reactions analysis of this compound is not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties analysis of this compound is not available in the search results .科学的研究の応用

Oxazolidinones in Chemical Synthesis

Oxazolidinones, like the one mentioned, are valuable in chemical synthesis due to their utility in generating chiral intermediates. For example, N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones are synthesized through the condensation of oxazolidin-2-ones with aldehydes and benzenesulfinic acid. These compounds, upon treatment with titanium tetrachloride, form N-acyliminium ions that undergo allylation with allyltrimethylsilane, demonstrating a unique approach to synthesizing homoallylamines with significant stereoselectivity (Marcantoni et al., 2002).

Antibacterial Applications

Oxazolidinone derivatives have been explored for their antibacterial properties, with some compounds showing promise against Gram-positive pathogens. For instance, novel oxazolidinone agents have been developed with a focus on minimizing adverse effects such as myelosuppression and monoamine oxidase inhibition, which are common with other drugs in this class. These efforts have led to compounds with high activity against Gram-positive bacteria while reducing potential side effects (Gordeev & Yuan, 2014).

Anticancer and Enzyme Inhibition

Sulfonamide derivatives carrying the 3,4-dimethoxyphenyl moiety have been synthesized and evaluated for their anticancer activity. These compounds have shown promising results in vitro against various cancer cell lines. Additionally, some derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor (VEGFR)-2, highlighting their potential in anticancer therapy (Ghorab et al., 2016).

HIV-1 Protease Inhibition

In the context of HIV treatment, N-phenyloxazolidinone-5-carboxamides have been incorporated into the design of HIV-1 protease inhibitors. These compounds have demonstrated picomolar affinities and have shown efficacy against a panel of multidrug-resistant protease variants. The design of these inhibitors provides insight into the potential of oxazolidinone derivatives in developing treatments for HIV (Ali et al., 2006).

作用機序

The mechanism of action of this compound is not available in the search results.

Safety and Hazards

特性

IUPAC Name |

N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(2-methylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O7S/c1-12(2)10-19-17(22)18(23)20-11-16-21(7-8-28-16)29(24,25)13-5-6-14(26-3)15(9-13)27-4/h5-6,9,12,16H,7-8,10-11H2,1-4H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUOAPCPJGVUAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-isobutyloxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(sec-butylthio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2943025.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2943026.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2943027.png)

![N-(2-methoxy-5-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2943030.png)

![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]pentanamide](/img/structure/B2943031.png)

![4-methyl-3-(methylsulfanyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2943033.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2943037.png)

![[2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol](/img/structure/B2943038.png)

![2,5-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2943044.png)